molecular formula C14H14N4O3 B12832678 Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B12832678
M. Wt: 286.29 g/mol
InChI Key: JTONUQBLVFZBDW-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fused ring system combining indazole and pyrimidine moieties, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction times, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and activities .

Scientific Research Applications

Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways by interacting with key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole and pyrimidine derivatives, such as:

Uniqueness

What sets Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate apart is its unique fused ring system, which combines the structural features of both indazole and pyrimidine. This fusion imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

ethyl 4-oxo-1-pyrimidin-2-yl-6,7-dihydro-5H-indazole-3-carboxylate

InChI

InChI=1S/C14H14N4O3/c1-2-21-13(20)12-11-9(5-3-6-10(11)19)18(17-12)14-15-7-4-8-16-14/h4,7-8H,2-3,5-6H2,1H3

InChI Key

JTONUQBLVFZBDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C(=O)CCC2)C3=NC=CC=N3

Origin of Product

United States

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